3-Amino-2,6-dichlorobenzonitrile
Description
Contextualizing 3-Amino-2,6-dichlorobenzonitrile within the Landscape of Substituted Benzonitrile (B105546) Chemistry
This compound is a distinct compound within the broader class of substituted benzonitriles. Its chemical architecture, characterized by the presence of an amino (-NH2), a nitrile (-C≡N), and two chlorine atoms on a benzene (B151609) ring, provides a unique combination of reactive sites. Current time information in New York, NY, US.cymitquimica.com The nitrile group, with its triple bond between carbon and nitrogen, is a versatile functional group in organic synthesis, known for its ability to be converted into various other functionalities.
The reactivity of this compound is influenced by the interplay of its substituents. The amino group can act as a nucleophile and a directing group in electrophilic aromatic substitution reactions. The chlorine atoms are electron-withdrawing, affecting the electron density of the aromatic ring and providing potential sites for nucleophilic aromatic substitution. The nitrile group itself can undergo hydrolysis, reduction, or cycloaddition reactions. This multi-functional nature allows the compound to serve as a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com
The synthesis of substituted benzonitriles can be achieved through various methods, including the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt, formed from an aniline (B41778) derivative, to a benzonitrile using a copper cyanide salt. cymitquimica.com Given the amino group present in this compound, diazotization reactions are a plausible route for further functionalization.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 19846-20-9 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | Solid (form may vary) |
| Functional Groups | Amino (-NH₂), Chloro (-Cl), Nitrile (-C≡N) |
The data in this table is compiled from publicly available chemical databases.
Interdisciplinary Significance of Research Pertaining to this compound Structures
The interdisciplinary significance of this compound stems primarily from its potential role as a building block in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries. cymitquimica.com While specific, large-scale applications of this particular compound are not widely documented in mainstream literature, the structural motifs it contains are present in a variety of important molecules.
In Medicinal Chemistry: Benzonitrile derivatives are integral to numerous pharmaceuticals. The nitrile group can act as a key binding element, often mimicking a carbonyl group as a hydrogen bond acceptor. pharmaffiliates.com For instance, substituted benzonitriles have been investigated as aromatase inhibitors for cancer therapy and as dual A2A/A2B adenosine (B11128) receptor antagonists. pharmaffiliates.comnih.gov The dichloro-substitution pattern is also found in various pharmacologically active compounds. The presence of both the benzonitrile and dichloro-phenyl motifs in this compound suggests its potential as a precursor for novel therapeutic agents.
In Agrochemicals: The compound 2,6-dichlorobenzonitrile (B3417380), also known as Dichlobenil (B1670455), is a widely used herbicide that acts by inhibiting cellulose (B213188) synthesis. nih.govgoogle.com The synthesis of Dichlobenil can involve the chlorination of 2-amino-6-chlorobenzonitrile. nih.gov This highlights the relevance of the 2,6-dichloro substitution pattern on a benzonitrile core in the development of agrochemicals. Consequently, this compound could be explored as a starting material for new herbicidal compounds.
In Materials Science: The nitrile functionality is also of interest in materials science. The polarity and rod-like shape of the nitrile group can influence the liquid crystalline properties of molecules. Benzonitrile-containing compounds have been investigated for their potential use in the development of novel organic materials with specific electronic or optical properties.
Evolution of Research Themes Related to this compound and Analogous Compounds
Research into benzonitrile compounds dates back to the 19th century, with initial studies focusing on their synthesis and basic reactivity. nih.gov Over time, the focus has shifted towards harnessing the unique properties of the nitrile group for various applications.
In recent decades, a significant trend in the research of substituted benzonitriles has been the exploration of their utility in multicomponent reactions. These reactions allow for the efficient construction of complex molecular scaffolds from simple starting materials in a single step, which is highly desirable in drug discovery and materials science. For example, multicomponent reactions involving malononitrile (B47326) (a dinitrile) have been used to synthesize highly functionalized pyridine (B92270) derivatives with potential biological activity. nih.gov
Furthermore, there has been a growing interest in the precise synthesis of complex, functionally substituted aromatic and heterocyclic compounds for targeted biological applications. The development of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings), has enabled the selective modification of halogenated benzonitriles, allowing for the creation of diverse molecular libraries for screening purposes. nih.gov
While direct and extensive research on this compound itself is not heavily present in the literature, the evolution of research on analogous compounds points towards its potential value. As a trifunctional building block, it is well-positioned for use in modern synthetic strategies that prioritize efficiency and molecular diversity. Future research may focus on leveraging its unique substitution pattern to create novel compounds with tailored properties for medicinal, agricultural, or materials science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,6-dichlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFHQUYMVSYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 2,6 Dichlorobenzonitrile and Its Analogs
Regioselective Synthesis Strategies for the 3-Amino-2,6-dichlorobenzonitrile Scaffold
The precise placement of the amino, chloro, and nitrile groups on the benzene (B151609) ring is crucial for the utility of this compound. Therefore, regioselective synthesis strategies are paramount.
Directed Amination Reactions in the Formation of this compound
Directed amination reactions offer a powerful approach to introduce an amino group at a specific position on an aromatic ring. While direct amination of a pre-existing 2,6-dichlorobenzonitrile (B3417380) scaffold can be challenging due to the deactivating nature of the chloro and nitrile groups, alternative strategies involving the reduction of a nitro group are more common. For instance, the synthesis could start with a 2,6-dichloro-3-nitrobenzonitrile (B1308716) precursor, which can then be reduced to the desired 3-amino derivative. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation.
Strategic Halogenation and Nitrile Group Introduction in Precursor Molecules
A common synthetic route involves the strategic introduction of halogen and nitrile functionalities onto a precursor molecule. One such method begins with 2,6-dichlorotoluene. google.com This starting material can undergo ammoxidation, a process where it reacts with ammonia (B1221849) and air in the presence of a catalyst at high temperatures, to directly form 2,6-dichlorobenzonitrile. google.com Subsequent nitration of this intermediate at the 3-position, followed by reduction of the nitro group, would yield the final product.
Another approach involves starting with an aniline (B41778) derivative and performing electrophilic halogenation. For example, starting with 3-aminobenzonitrile, direct dichlorination could be attempted. However, controlling the regioselectivity of this reaction can be difficult. A more controlled method would involve protecting the amino group, followed by directed ortho-halogenation, and subsequent introduction of the second chlorine atom.
Multistep Synthetic Sequences Utilizing this compound as a Key Intermediate
The unique combination of reactive sites in this compound makes it a valuable building block for creating more complex molecules.
Derivatization Through Transformations of the Aromatic Amino Group
The primary aromatic amino group is a key handle for derivatization. It can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer or similar reactions to introduce a wide array of functional groups (e.g., -OH, -CN, -X, where X is a halogen).
N-Alkylation and N-Arylation: Formation of secondary or tertiary amines through reactions with alkyl or aryl halides.
These transformations allow for the incorporation of diverse structural motifs, which is a common strategy in the development of new pharmaceutical agents.
Reactions Exploiting the Nitrile Moiety in this compound
The nitrile group is another versatile functional group that can be transformed into various other functionalities:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. libretexts.org This conversion introduces a new reactive site for further modifications, such as esterification or amidation.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org This provides an alternative route to introduce an aminomethyl group.
Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org
Exploitation of Aryl Halide Reactivity in this compound
The two chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions. cymitquimica.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl compounds.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl substituents.
Ullmann Condensation: Copper-catalyzed reaction with alcohols, thiols, or amines.
The ability to selectively functionalize the aryl halide positions provides a powerful tool for constructing complex molecular architectures.
Data Tables
Table 1: Synthetic Reactions of this compound Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |
| Aromatic Amino | Acylation | Acyl chloride, pyridine (B92270) | Amide |
| Aromatic Amino | Diazotization | NaNO₂, HCl | Diazonium salt |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |
| Nitrile | Reduction | LiAlH₄, then H₂O | Primary amine |
| Aryl Halide | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Aryl Halide | Buchwald-Hartwig | Amine, Pd catalyst, base | Substituted aniline |
Lack of Specific Research Hinders Detailed Review of Novel Catalytic Syntheses for this compound
Established catalytic methods such as the Buchwald-Hartwig amination and C-H bond amination are transformative in modern organic synthesis for creating carbon-nitrogen bonds. The Buchwald-Hartwig reaction, for instance, is a versatile palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates. Similarly, transition metal-catalyzed C-H amination offers a direct and atom-economical approach to installing amino groups onto aromatic rings. However, the application of these powerful tools to the specific substrate 2,6-dichlorobenzonitrile to produce the 3-amino derivative is not explicitly detailed in the available scientific literature.
The electronic properties and steric hindrance of the 2,6-dichlorobenzonitrile scaffold likely present unique challenges for regioselective amination at the 3-position. The two chlorine atoms strongly influence the electron density of the aromatic ring and may direct catalytic processes to other positions or hinder the reaction altogether.
Consequently, a detailed discussion on "Novel Catalytic Approaches in the Synthesis of this compound and its Derivatives," complete with comparative data tables of different catalytic systems, cannot be adequately constructed based on the current body of accessible research. Further investigation and dedicated studies in this specific area are required to elucidate effective and novel catalytic pathways for the synthesis of this particular compound and its analogs.
Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,6 Dichlorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways of 3-Amino-2,6-dichlorobenzonitrile
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, the two chlorine atoms serve as leaving groups, and the nitrile group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. youtube.com
Influence of Substituent Effects on SNAr Reactivity
The reactivity of the benzene (B151609) ring in SNAr reactions is highly dependent on the nature and position of its substituents. Electron-withdrawing groups, such as the nitrile (-CN) and nitro (-NO2) groups, are crucial for activating the ring towards nucleophilic attack. wikipedia.orgyoutube.com These groups stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. libretexts.org For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orglibretexts.org A meta-substituent does not provide this resonance stabilization. libretexts.org
Studies on related compounds, such as 3-substituted-2,6-dichloropyridines, have shown that the nature of the substituent at the 3-position significantly influences the regioselectivity of SNAr reactions. researchgate.net For instance, a nitro group at the 3-position can direct incoming nucleophiles to the ortho position through the formation of a six-membered transition state involving coordination with the alkali metal counter-ion of the nucleophile. researchgate.net This suggests that the amino group in this compound, while electron-donating, could also potentially influence the regioselectivity of substitution through similar coordination effects or by altering the electronic distribution within the ring.
Kinetic and Mechanistic Probes for SNAr Reactions of this compound
Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. These reactions typically proceed via a two-step addition-elimination mechanism. nih.govresearchgate.net The first step, which is usually the rate-determining step, involves the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex). libretexts.orgyoutube.com The second, faster step is the elimination of the leaving group, which restores the aromaticity of the ring. youtube.com
Kinetic investigations often involve monitoring the reaction rate under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess. nih.govresearchgate.net The observed rate constant (k_obs) can then be determined. Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile, can help to elucidate the nature of the transition state and the degree of bond formation at this stage. nih.gov
Cyclization Reactions Involving this compound
The presence of both an amino and a nitrile group on the same aromatic ring allows this compound to participate in various cyclization reactions, leading to the formation of heterocyclic compounds. These reactions are of significant interest for the synthesis of biologically active molecules. clockss.orggoogle.com
Formation of Nitrogen-Containing Heterocycles, e.g., Indazoles, from Related Benzonitriles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. clockss.org While direct examples of indazole formation from this compound were not found, the synthesis of chloro-aminoindazole from the related compound 2,6-dichlorobenzonitrile (B3417380) by reaction with hydrazine (B178648) monohydrate has been reported. sigmaaldrich.comsigmaaldrich.com This suggests a potential pathway for the cyclization of this compound. The reaction would likely involve the nucleophilic attack of hydrazine on the nitrile group, followed by an intramolecular cyclization involving the amino group or one of the chlorine atoms.
Furthermore, the synthesis of various nitrogen-containing heterocycles, such as thiazoles, has been achieved through the cyclizing condensation of appropriate starting materials. clockss.org For example, ethyl 2-aminothiazole-5-carboxylate can be synthesized from the reaction of ethyl formylchloroacetate with thiourea. clockss.org These examples highlight the general strategies that could be employed to synthesize heterocycles from appropriately substituted benzonitriles.
Intramolecular Cyclization Pathways Triggered by the Amino and Nitrile Groups
The amino and nitrile groups in this compound can act in concert to facilitate intramolecular cyclization reactions. For example, intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been shown to produce 1,3-oxazinane-2,5-diones under mild, metal-free conditions. frontiersin.org This type of reaction, where an amino group and another functional group are involved in ring formation, demonstrates a plausible pathway for this compound.
Another relevant example is the unexpected intramolecular N-arylcyano-β-diketiminate cyclization to form new 4-amino-3-iminoquinoline derivatives. rsc.org This reaction proceeds through an intramolecular exo-dig cyclization of an anionic β-diketiminate containing an N-benzonitrile moiety. rsc.org Kinetic and theoretical studies of this reaction revealed a first-order reaction rate. rsc.org This type of cyclization, involving a nitrile group and an amino-related functionality, provides a model for potential intramolecular reactions of this compound or its derivatives.
Electrophilic Aromatic Substitution Reactions on the this compound Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The facility of this reaction is governed by the electronic nature of the substituents already present on the ring. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. youtube.comyoutube.com
In this compound, the amino group is a strong activating group and an ortho-, para-director. The chlorine atoms are deactivating but are also ortho-, para-directors. The nitrile group is a strong deactivating group and a meta-director. The combined effect of these substituents makes the ring electron-deficient and thus, generally unreactive towards electrophilic attack.
Common EAS reactions include nitration (using nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid). masterorganicchemistry.comyoutube.com The mechanism involves the generation of a strong electrophile (e.g., NO2+ for nitration) which is then attacked by the aromatic ring in the rate-determining step. masterorganicchemistry.com A subsequent deprotonation restores the aromaticity. masterorganicchemistry.com While no specific examples of EAS reactions on this compound were found, the general principles of substituent effects strongly suggest that such reactions would be challenging.
Reductive Transformations of the Nitrile and Chloro Groups in this compound
The chemical structure of this compound incorporates three functional groups susceptible to reduction: a nitrile group, two chloro substituents on the aromatic ring, and an amino group which is generally stable under reductive conditions. The reductive transformations of this compound are of interest for the synthesis of various derivatives, particularly benzylamines and dehalogenated analogs. The reactivity of each group is dependent on the specific reducing agents and reaction conditions employed.
Catalytic hydrogenation is a primary method for the reduction of aromatic nitriles to primary amines. bme.huacsgcipr.org This process is typically carried out using heterogeneous catalysts such as palladium, nickel, or cobalt under a hydrogen atmosphere. bme.hunih.govrsc.org The reaction proceeds via an imine intermediate, which is further reduced to the amine. bme.hu For aromatic nitriles, these reactions can be performed under relatively mild conditions. nih.gov However, the presence of chloro-substituents on the aromatic ring introduces the possibility of simultaneous dehalogenation.
The reductive dehalogenation of aryl chlorides is also achievable through catalytic hydrogenation, often using palladium on carbon (Pd/C). organic-chemistry.orgorganic-chemistry.org Aryl chlorides are generally more resistant to reduction than aryl bromides. organic-chemistry.org The conditions for dehalogenation can sometimes overlap with those for nitrile reduction. Selective reduction of the nitrile group without affecting the chloro substituents can be challenging and may require careful selection of the catalyst and optimization of reaction parameters such as temperature, pressure, and the use of additives. For instance, selective reduction of a bromo group in the presence of a nitrile has been demonstrated using catalytic hydrogenation under neutral conditions. organic-chemistry.org
Given the functional groups present in this compound, several reductive pathways are conceivable, as outlined in the table below. The selective reduction of the nitrile group would yield 3-amino-2,6-dichlorobenzylamine. Conversely, complete reduction of both the nitrile and the chloro groups would lead to 3-aminobenzylamine. Partial dehalogenation could also occur, leading to mono-chlorinated aminobenzylamine isomers. The specific products obtained would be highly dependent on the chosen catalytic system and reaction conditions.
Table 1: Potential Reductive Transformation Products of this compound
| Starting Material | Potential Product(s) | Transformation Type |
| This compound | 3-Amino-2,6-dichlorobenzylamine | Selective nitrile reduction |
| This compound | 3-Aminobenzylamine | Complete nitrile reduction and dehalogenation |
| This compound | 3-Amino-2-chlorobenzylamine | Nitrile reduction and partial dehalogenation |
| This compound | 3-Amino-6-chlorobenzylamine | Nitrile reduction and partial dehalogenation |
Non-catalytic reduction methods using metal hydrides like lithium aluminum hydride (LiAlH₄) are also effective for converting nitriles to primary amines. pressbooks.pub However, the chemoselectivity of these reagents towards the chloro-substituents would need to be considered.
Oxidative Chemistry of this compound
Direct oxidation of anilines can lead to a variety of products. For example, oxidation of aniline (B41778) with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can result in the formation of products such as nitrobenzene, azobenzene, or aniline black, depending on the reaction conditions (acidic, neutral, or alkaline). wikipedia.orgvaia.com In the case of chlorinated anilines, the reaction can be complex. For instance, the oxidation of p-chloroaniline with chromic acid has been reported to yield p,p'-dichloroazobenzene. asianpubs.org
The amino group in this compound makes the aromatic ring "electron-rich" and thus more susceptible to electrophilic attack and oxidation compared to benzene. wikipedia.org Freshly purified anilines are often colorless but tend to darken upon exposure to air due to the formation of colored, oxidized impurities. ncert.nic.in This suggests that this compound may also be sensitive to air oxidation over time.
The nitrile group is generally stable to many oxidizing conditions. However, harsh oxidative conditions could potentially lead to its hydrolysis to an amide or carboxylic acid, although this is less common than the oxidation of the amino group.
Potential oxidative transformations of this compound could include the formation of the corresponding nitroso, nitro, or azo compounds. The specific products would depend on the oxidant used. For example, a mild oxidizing agent might selectively oxidize the amino group to a nitroso or nitro group, while a stronger oxidant under different conditions might lead to coupling reactions forming an azo-dimer.
Table 2: Potential Oxidative Transformation Products of this compound
| Starting Material | Potential Product | Transformation Type |
| This compound | 1,3-Dichloro-2-cyano-4-nitrosobenzene | Oxidation of the amino group |
| This compound | 1,3-Dichloro-2-cyano-4-nitrobenzene | Oxidation of the amino group |
| This compound | 2,2'-Dicyano-3,3',5,5'-tetrachloroazobenzene | Oxidative coupling |
It is also possible that under certain oxidative conditions, polymerization could occur, leading to complex polymeric materials similar to aniline black. wikipedia.org The presence of the chloro and nitrile substituents would likely influence the structure and properties of any such polymers.
Applications in Organic Synthesis and Advanced Materials Chemistry of 3 Amino 2,6 Dichlorobenzonitrile
3-Amino-2,6-dichlorobenzonitrile as a Versatile Building Block for Complex Organic Molecules
The reactivity of its amino and nitrile groups, combined with the influence of the chlorine atoms, makes this compound a valuable precursor for creating more complex molecules. It is frequently used in nucleophilic substitution and coupling reactions to build intricate molecular frameworks. cymitquimica.com
Role in the Synthesis of Pharmaceutical Intermediates
This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates. One notable example is its use in creating compounds with a piperidine (B6355638) dione (B5365651) structure, which are central to the development of certain therapeutic agents. For instance, 3-amino-2,6-piperidine dione hydrochloride, a critical intermediate for synthesizing lenalidomide (B1683929) and pomalidomide, can be prepared through a multi-step process that may involve precursors derived from related aminobenzonitrile structures. google.com
The general synthetic utility of aminobenzonitriles is further highlighted by their use in creating a variety of heterocyclic compounds with potential biological activity. For example, substituted aminobenzonitriles are precursors to benzothiadiazole-7-carboxylic acid derivatives, which are important in medicinal chemistry. google.com
Contribution to Agrochemical Active Ingredient Development
In the field of agrochemicals, this compound and its analogs are valuable for developing new active ingredients. The presence of the dichlorinated benzene (B151609) ring and the nitrile group can impart desirable properties for herbicidal or pesticidal activity. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of substituted aminobenzonitriles is recognized for its importance in this sector. cymitquimica.com The synthesis of complex molecules for agrochemical use often relies on building blocks like this compound to introduce specific functionalities that enhance efficacy. ontosight.ai
Incorporation of this compound Moieties into Polymeric Systems
The unique structure of this compound also lends itself to the synthesis of high-performance polymers. The amino group provides a reactive site for polymerization, while the dichlorobenzonitrile moiety can enhance the thermal stability and chemical resistance of the resulting polymer.
Design and Synthesis of Polyamides and Poly(amide-imide)s
Aromatic polyamides, known for their exceptional mechanical strength and thermal stability, can be synthesized using diamine monomers. While direct polymerization of this compound itself is not the common route, related diamines derived from similar benzonitrile (B105546) structures are used to create novel polyamides and poly(amide-imide)s. researchgate.netresearchgate.net For instance, diamines containing benzonitrile groups can be reacted with various dicarboxylic acids through direct polycondensation to yield polyamides with high glass transition temperatures and good thermal stability. researchgate.net
The synthesis of poly(amide-imide)s often involves the reaction of a diamine with a tricarboxylic acid anhydride (B1165640) or its derivative. google.com These polymers combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. The incorporation of benzonitrile-containing monomers can further enhance the properties of these advanced materials. researchgate.net
Table 1: Properties of Polyamides and Poly(amide-imide)s Derived from Benzonitrile-Containing Monomers
| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Solubility |
| Polyamide | 2,2-bis(4-aminophenoxy) benzonitrile and various aromatic dicarboxylic acids | 0.31–0.93 | 235–298 | > 400 | Soluble in aprotic polar solvents (e.g., DMSO, NMP) |
| Polyamide | 3,6-bis(4-aminophenoxy)benzonorbornane and various aromatic dicarboxylic acids | 0.40–0.82 | 200–269 | > 450 | Varies with diacid structure |
This table presents data for polymers synthesized from related benzonitrile-containing diamines to illustrate the properties achievable. researchgate.netresearchgate.net
Development of Functional Polymers with Integrated Benzonitrile Structures
Research has also explored the synthesis of copolymers where a monomer containing a benzonitrile or a related functional group is polymerized with other monomers like styrene. This approach allows for the creation of materials with tailored properties, such as pH-responsiveness, which can be useful in various environmental and biomedical applications. scirp.org
Table 2: Examples of Functional Polymers with Integrated Benzonitrile or Related Structures
| Polymer System | Monomers | Key Functional Group | Potential Application |
| Polyamide-Montmorillonite Nanocomposites | 5-phenyl-1,3,4-oxadiazole-2-thiol, polyamide, montmorillonite | Oxadiazole, Amide | Sustained drug release |
| Fatty Acid-Based Polyamide Nanoparticles | Palmitic acid, tris(2-aminoethyl)amine, sebacoyl chloride | Amide | Drug delivery |
| Poly(styrene-co-DEAMVA) | Styrene, 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate | Aldehyde, Tertiary Amine | pH-responsive systems, immobilization of biomolecules |
This table includes examples of functional polymers where related nitrogen-containing or aromatic structures are integrated to demonstrate the concept of functional polymer design. nih.govscirp.org
Research on Biological Activity of this compound and its Analogs
The biological activity of this compound and its structural analogs is an area of ongoing research. The presence of the benzonitrile moiety in various synthetic compounds has been associated with a range of biological effects.
Derivatives of aminobenzonitriles have been investigated for their potential as antimicrobial and anticancer agents. For example, various substituted pyridines containing dicarbonitrile and amino groups have shown promising biological activities. nih.govresearchgate.net Similarly, benzoxazole (B165842) derivatives, which share structural similarities with substituted anilines, have been studied for their antimicrobial and anticancer properties. nih.gov
The synthesis of N-substituted-3-chloro-2-azetidinones, which are β-lactam heterocycles, has shown that these compounds can possess significant antibacterial activity. mdpi.com While not directly derived from this compound, the synthesis of these and other biologically active heterocycles often involves substituted anilines as key precursors. Furthermore, peptide derivatives incorporating benzimidazole (B57391) structures, which can be synthesized from related nitroaniline precursors, have demonstrated anthelmintic and antimicrobial activities. nih.gov The exploration of these and other analogs, such as substituted pyrroles derived from reactions with malononitrile (B47326), continues to be an active area of research for new therapeutic agents. nih.gov
Structure-Activity Relationship Studies for Related Benzonitrile Analogs
The investigation into the inhibitory effects of various benzonitrile analogs on diatom adhesion has provided insights into the structure-activity relationships of this class of compounds. The parent compound, 2,6-dichlorobenzonitrile (B3417380) (DCB), is a known inhibitor of cellulose (B213188) synthesis. nih.gov The study involving Achnanthes longipes expanded the understanding of its activity to include noncellulosic polysaccharide synthesis. nih.gov
By comparing the activity of DCB with its analogs, including this compound and 2-chloro-6-fluorobenzonitrile, researchers have been able to probe the structural requirements for the inhibition of diatom adhesion. nih.gov The fact that these structurally related molecules all produce a similar inhibitory effect—the cessation of adhesive production and loss of motility—indicates that the dichlorobenzonitrile scaffold is a key feature for this biological activity. nih.gov
The variation in substituents on the benzene ring, such as the replacement of a chlorine atom with a fluorine atom (as in 2-chloro-6-fluorobenzonitrile) or the addition of an amino group (as in this compound), still permits the inhibitory function. This suggests a degree of tolerance for structural modifications at certain positions on the aromatic ring, while likely maintaining the core interaction with the target, which is hypothesized to be involved in polysaccharide synthesis. nih.gov Further research with a wider array of substituted benzonitriles could more precisely map the electronic and steric requirements for optimal inhibitory activity, aiding in the design of more potent and specific inhibitors of diatom biofouling.
Table 2: Chemical Structures of Benzonitrile Analogs Studied
| Compound Name | Chemical Structure |
|---|---|
| This compound | C₇H₄Cl₂N₂ |
| 2,6-dichlorobenzonitrile | C₇H₃Cl₂N |
| 2-chloro-6-fluorobenzonitrile | C₇H₃ClFN |
Advanced Analytical and Spectroscopic Characterization of 3 Amino 2,6 Dichlorobenzonitrile and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 3-amino-2,6-dichlorobenzonitrile. tubitak.gov.trglobalresearchonline.net These methods provide a molecular fingerprint by identifying the characteristic vibrational modes of the functional groups within the molecule. globalresearchonline.net
In the analysis of related dichlorobenzonitrile compounds, FT-IR and FT-Raman spectra have been recorded and interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT). nih.govnih.gov This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational bands to specific normal modes of the molecule. nih.govnih.gov For instance, studies on similar molecules like 2-amino-3,5-dichlorobenzonitrile (B1269155) and 3,5-dichlorobenzonitrile (B1202942) have demonstrated the effectiveness of this methodology. nih.govnih.gov The calculations help in understanding the contributions of different atomic motions to each vibrational frequency, a process known as Potential Energy Distribution (PED) analysis. nih.gov
The vibrational spectra of these types of molecules are complex, but key regions can be assigned to specific functional groups. The amino (-NH2) group typically exhibits symmetric and asymmetric stretching vibrations, as well as scissoring, wagging, and twisting modes. The nitrile (-C≡N) group has a characteristic stretching vibration, and the aromatic ring displays a series of distinct stretching and bending vibrations. The positions of the chlorine atoms on the benzene (B151609) ring also influence the vibrational frequencies.
To enhance the accuracy of assignments, especially in the solid state, computational simulations of dimeric or larger molecular clusters can be performed to account for intermolecular interactions. nih.gov The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, leading to a more complete structural elucidation. tubitak.gov.tr
A representative, though not exhaustive, table of expected vibrational frequencies for a molecule like this compound, based on literature for similar compounds, is provided below.
Table 1: Representative Vibrational Frequencies and Assignments
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 |
| C≡N Stretch | 2220 - 2260 |
| N-H Scissoring | 1590 - 1650 |
| C=C Aromatic Stretch | 1400 - 1600 |
| C-N Stretch | 1250 - 1360 |
| C-Cl Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination and purity evaluation of this compound. organicchemistrydata.org Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgresearchgate.net
In the ¹H NMR spectrum of a compound like this compound, distinct signals would be expected for the aromatic protons and the protons of the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and nitrile groups and the electron-donating effect of the amino group. The coupling patterns (e.g., doublets, triplets) between adjacent protons provide valuable information about their relative positions on the benzene ring. The amino group protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in a specific region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the attached substituents (amino, chloro, and nitrile groups), allowing for their assignment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, only CH and quaternary carbons are present in the aromatic ring.
The following table illustrates the expected chemical shift ranges for the different types of protons and carbons in this compound, based on general principles and data for analogous compounds.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |
| ¹H | Amino (NH₂) | Variable, often broad |
| ¹³C | Nitrile (C≡N) | 115 - 125 |
| ¹³C | Aromatic (C-Cl) | 120 - 140 |
| ¹³C | Aromatic (C-NH₂) | 140 - 150 |
| ¹³C | Aromatic (C-H) | 110 - 130 |
| ¹³C | Aromatic (C-CN) | 100 - 115 |
Mass Spectrometry Techniques in the Characterization of this compound and its Transformation Products
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for identifying its transformation products. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org
In a typical mass spectrum, the molecule is ionized, often by electron ionization (EI), to produce a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. Due to the presence of chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities determined by the number of chlorine atoms in the molecule.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragment ions is unique to the molecule's structure and can be used for its identification. For this compound, common fragmentation pathways would likely involve the loss of small molecules or radicals. For instance, the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule, or the amino group could be expected. The fragmentation of aromatic amines can proceed via alpha-cleavage. libretexts.org The study of fragmentation patterns is crucial for the structural elucidation of unknown transformation products that may arise from chemical or metabolic processes. nih.gov
The following table outlines some plausible fragment ions that could be observed in the mass spectrum of this compound.
Table 3: Plausible Mass Spectrometric Fragments of this compound
| Ion | Description |
|---|---|
| [M]⁺• | Molecular ion |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - HCN]⁺• | Loss of hydrogen cyanide |
| [M - NH₂]⁺ | Loss of the amino group |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.
The table below summarizes the type of structural information that would be obtained from an X-ray crystallographic analysis of this compound.
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Cl). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |
Computational and Theoretical Studies on 3 Amino 2,6 Dichlorobenzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By modeling the electron density, DFT methods like the popular B3LYP functional can elucidate the fundamental characteristics of 3-Amino-2,6-dichlorobenzonitrile.
HOMO-LUMO Analysis and Derived Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.commdpi.com
For aromatic compounds with both amino and nitrile groups, the HOMO is typically distributed over the benzene (B151609) ring and the amino group, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is often centered on the benzene ring and the electron-withdrawing nitrile group. In computational studies of analogous molecules like 4-amino-2-chlorobenzonitrile, it has been shown that charge transfer occurs within the molecule upon excitation. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These indices provide a theoretical framework for predicting how the molecule will interact with other chemical species.
Table 1: Conceptual Global Reactivity Indices Derived from HOMO-LUMO Energies
| Reactivity Index | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
This table presents the definitions of reactivity indices. Actual values would require specific DFT calculations for this compound.
Optimized Molecular Geometry and Vibrational Wavenumber Computations
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves finding the minimum energy structure by calculating bond lengths, bond angles, and dihedral angles. For substituted benzenes, calculations reveal how substituents like chlorine, amino, and nitrile groups affect the geometry of the phenyl ring. researchgate.net In similar molecules, the planarity of the amino group and its orientation relative to the ring are key conformational parameters. researchgate.net
Once the geometry is optimized, vibrational frequencies can be computed. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectra. Comparing the calculated vibrational wavenumbers with experimental data allows for a detailed and unambiguous assignment of the spectral bands. nih.gov Theoretical studies on related molecules like 2-amino-3,5-dichlorobenzonitrile (B1269155) and (E)-3-(2,6-dichlorophenyl)-acrylamide have successfully assigned vibrational modes by correlating them with DFT calculations. nih.govnih.gov
Table 2: Representative Theoretical Vibrational Wavenumbers and Assignments
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3500-3300 | ν(N-H) | Asymmetric & Symmetric N-H stretching |
| ~2230 | ν(C≡N) | Nitrile group stretching |
| ~1620 | δ(NH₂) | NH₂ scissoring |
| ~1580 | ν(C=C) | Aromatic ring stretching |
| ~1290 | ν(C-N) | C-N stretching |
| ~1100 | ν(C-Cl) | C-Cl stretching |
Note: These are typical wavenumber ranges. Precise values for this compound would be determined through specific DFT calculations. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Investigation of Intermolecular Interactions, Including Hydrogen Bonding
DFT can also be used to investigate non-covalent interactions by modeling molecular clusters, such as dimers or trimers. mdpi.com For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the nitrile group (-C≡N) and the chlorine atoms (-Cl) can act as hydrogen bond acceptors.
Computational studies on dimers of similar molecules, like (E)-3-(2,6-dichlorophenyl)-acrylamide, have utilized the Quantum Theory of Atoms in Molecules (QTAIM) to identify and characterize hydrogen bonds such as N-H···Cl. nih.gov Modeling the dimer of this compound would likely reveal intermolecular hydrogen bonds, for instance, between the amino group of one molecule and the nitrile nitrogen of another (N-H···N). These interactions are crucial for understanding the molecule's crystal packing and its behavior in the solid state.
Quantum Chemical Modeling of Reaction Pathways and Transition State Analysis
Quantum chemical methods are instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
For this compound, one could model various reactions, such as electrophilic aromatic substitution or nucleophilic attack at the nitrile carbon. A computational study of a [3+2] cycloaddition reaction involving a related 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide demonstrated how DFT can be used to analyze the reaction's energetics and electronic transformations along the reaction pathway. researchgate.net Such an analysis for this compound would involve:
Locating the Transition State (TS): Identifying the saddle point on the potential energy surface corresponding to the TS.
Vibrational Analysis of the TS: Confirming the TS by finding a single imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energy: Determining the energy difference between the transition state and the reactants.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure the correct connection on the potential energy surface. researchgate.net
These calculations provide a molecular-level understanding of reaction feasibility and selectivity that is difficult to obtain experimentally.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment.
For this compound, MD simulations could be employed to investigate:
Conformational Analysis: The molecule has conformational flexibility, primarily due to the rotation of the amino group around the C-N bond. MD simulations can explore the different possible conformations and determine their relative populations and the energy barriers for interconversion.
Solvent Interactions: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD can provide detailed information about solvation. Analysis of the simulation can reveal the structure of the solvent around the solute, including the formation of hydrogen bonds between the amino group and water molecules. This is critical for understanding solubility and reactivity in solution.
Such simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
